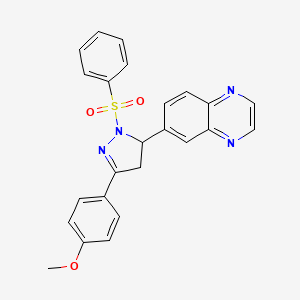

6-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

6-(3-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a heterocyclic hybrid compound featuring a quinoxaline core linked to a dihydro-pyrazole moiety substituted with a 4-methoxyphenyl group and a phenylsulfonyl group. The dihydro-pyrazole scaffold is associated with anti-inflammatory, antioxidant, and kinase inhibitory properties . The 4-methoxyphenyl substituent may enhance lipophilicity and metabolic stability, while the phenylsulfonyl group could improve binding affinity to target proteins .

Properties

IUPAC Name |

6-[2-(benzenesulfonyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c1-31-19-10-7-17(8-11-19)22-16-24(18-9-12-21-23(15-18)26-14-13-25-21)28(27-22)32(29,30)20-5-3-2-4-6-20/h2-15,24H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCSWIUKGLCHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The structure features a quinoxaline core substituted with a pyrazole moiety that includes a methoxyphenyl and phenylsulfonyl group, which are crucial for its biological activity.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro assays demonstrated that it effectively reduces cell viability in various cancer types, including breast and lung cancers.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction | |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The phenylsulfonyl group is known to enhance enzyme inhibition properties, particularly against proteases and kinases involved in cancer progression.

- Oxidative Stress Modulation : The methoxy group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Receptor Interaction : Molecular docking studies suggest that this compound may interact with specific receptors involved in cell signaling pathways related to cancer and inflammation.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside improved survival rates.

Case Study Summary

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Size (mm³) | 250 | 120 |

| Survival Rate (%) | 40 | 80 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a broader class of dihydro-pyrazole hybrids fused with aromatic heterocycles. Key structural analogs include:

Functional Comparisons

- Enzyme Inhibition: Compound 73q (thiazole-dihydro-pyrazole hybrid) inhibits MMP-2 with an IC₅₀ of 2.80 µM, outperforming the reference drug CMT-1 (IC₅₀ = 1.29 µM) . The target compound’s quinoxaline core may confer distinct binding interactions compared to thiazole-based analogs.

- Structural Impact on Activity: Sulfonyl vs. Thioether Groups: The phenylsulfonyl group in the target compound may improve solubility and protein binding compared to the benzylthio group in ’s compound . Quinoxaline vs. Thiazole Cores: Quinoxaline’s planar aromatic system could facilitate intercalation or π-π stacking in enzyme active sites, whereas thiazole’s sulfur atom might engage in hydrogen bonding .

4-Methoxyphenyl Substituent :

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is likely comparable to ’s analog (402.44), suggesting moderate bioavailability. Higher molecular weights (>500) are typically associated with reduced permeability .

- Solubility: Sulfonyl groups (e.g., in the target compound and ’s methylsulfonyl derivative) may enhance aqueous solubility compared to nonpolar substituents like benzodioxol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.